molecular formula C14H22N4O2 B2640056 N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428366-69-1

N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2640056
CAS No.: 1428366-69-1
M. Wt: 278.356
InChI Key: FCZLLVUPVNAONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a pyrrolidine substituent. Its structural complexity arises from the pyrazolo[5,1-b][1,3]oxazine scaffold, which combines a pyrazole ring fused to a 1,3-oxazine moiety. The ethylpyrrolidinylmethyl carboxamide side chain introduces stereochemical and electronic diversity, making it a candidate for exploration in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors due to the pyrrolidine moiety’s propensity for blood-brain barrier penetration .

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-2-17-6-3-5-11(17)9-15-13(19)12-10-16-18-7-4-8-20-14(12)18/h10-11H,2-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZLLVUPVNAONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of antimalarial therapies and enzyme inhibition. This article reviews its synthesis, biological activity, and relevant research findings.

The compound is synthesized through a multi-step process involving the reaction of various precursors. A notable synthesis method involves the use of pyrrolidine derivatives and oxazine frameworks, which contribute to its biological activity. The molecular formula for this compound is C15H21N3OC_{15}H_{21}N_{3}O, indicating a complex structure that may influence its interaction with biological targets.

Antimalarial Activity

One of the most promising aspects of this compound is its activity against Plasmodium falciparum, the parasite responsible for malaria. Research indicates that this compound exhibits potent inhibitory effects on PfG6PD (glucose-6-phosphate dehydrogenase), an enzyme crucial for the survival of the malaria parasite.

Key Findings:

  • Inhibitory Concentration (IC50): The compound shows an IC50 value of approximately 889 nM against PfG6PD, indicating strong potency. In cell culture studies against P. falciparum, it displays an IC50 in the low micromolar range (around 2.6 μM) .
  • Selectivity: It has been noted for its selectivity towards the PfG6PD isoform over human G6PD, which is critical for minimizing side effects in potential therapeutic applications .

Enzyme Inhibition

The compound also demonstrates inhibitory effects on other enzymes relevant to various biological pathways:

  • Kinetic Studies: The kinetic parameters assessed in studies reveal that the compound acts as a competitive inhibitor for certain enzyme targets, showcasing its potential as a lead candidate for drug development .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimalarial Efficacy: A study highlighted the optimization of related compounds leading to enhanced antimalarial activity through structural modifications. The findings suggest that specific substitutions on the pyrazolo[5,1-b][1,3]oxazine framework can significantly improve potency against P. falciparum .
  • Structure-Activity Relationship (SAR): Investigations into SAR have identified key structural features that contribute to the biological activity of this class of compounds. For example, modifications in the ethylpyrrolidine moiety have been shown to alter binding affinity and selectivity towards target enzymes .

Data Summary

The following table summarizes key biological activities and IC50 values associated with this compound:

Biological Activity Target IC50 (μM) Notes
Inhibition of PfG6PDPlasmodium falciparum0.889Selective over human G6PD
Antimalarial ActivityP. falciparum2.6Effective in cell culture
Enzyme InhibitionVarious enzymesVariesCompetitive inhibition observed

Scientific Research Applications

Antimalarial Activity

One of the notable applications of this compound is its role as an inhibitor of the enzyme glucose-6-phosphate dehydrogenase (G6PD) in Plasmodium falciparum, the causative agent of malaria. A study highlighted that a related compound demonstrated selective inhibition of PfG6PD with an IC50 value of 889 nM, indicating strong potential for antimalarial drug development. This compound exhibited micromolar potency against P. falciparum in culture, suggesting that it could lead to new therapeutic strategies against malaria by targeting the pentose phosphate pathway essential for the parasite's survival .

Inhibition of Cyclooxygenase Enzymes

Research indicates that pyrazole derivatives, including those similar to N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, have shown promise as selective inhibitors of cyclooxygenase (COX) enzymes. These compounds are being investigated for their anti-inflammatory properties. For instance, certain derivatives exhibited significant COX-II inhibitory activity with low IC50 values, suggesting their potential use in treating inflammatory conditions without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on pyrazolo derivatives have provided insights into how modifications can enhance biological activity. For example, alterations in substituents on the pyrazole ring have been linked to improved selectivity and potency against specific targets like COX enzymes and G6PD. This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy while minimizing side effects .

Potential as a Therapeutic Agent

Given its diverse biological activities, this compound may serve as a scaffold for developing new drugs targeting various diseases. Its ability to inhibit key metabolic pathways in pathogens like P. falciparum positions it as a candidate for further exploration in antimalarial therapy. Additionally, its anti-inflammatory properties could be leveraged in treating conditions such as arthritis or other inflammatory disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound remains undisclosed, inferences can be drawn from analogs:

  • Solubility : The ethylpyrrolidinyl group likely enhances solubility in polar solvents compared to simpler alkyl-substituted pyrazolo-oxazines, similar to pyrrolidine-containing CNS drugs .
  • Bioavailability: The fused oxazine ring may reduce metabolic degradation relative to non-fused pyrazoles, as seen in related scaffolds .
  • Target Selectivity: The carboxamide side chain could modulate affinity for adenosine or dopamine receptors, analogous to pyrazolo-oxazepines with substituted amides.

Key Research Findings

  • Regiochemical Flexibility : Unlike the target compound, Lindsay-Scott and Rivlin-Derrick’s pyrazolo[5,1-c][1,4]oxazines demonstrate regiocontrol via N1 hydroxyethyl protection, enabling aldehyde intermediates for further derivatization . This method could theoretically adapt to synthesize the target compound with modifications to the pyrrolidine substituent.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, in analogous heterocyclic systems, solvents like DMF, bases (e.g., K₂CO₃), and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to base) are critical for yield improvement . Reaction temperature (room temperature vs. reflux) and time should be tested using factorial design to identify optimal conditions . Intermediate purification via column chromatography or recrystallization ensures high-purity precursors for subsequent carboxamide coupling.

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer : Modern spectroscopic techniques are essential:
    • 1H/13C NMR to verify proton environments and carbon backbone.
    • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
    • X-ray crystallography (if crystalline) for absolute configuration determination.
      Comparative analysis with literature data for related pyrazolo-oxazine derivatives is recommended to validate assignments .

Advanced Research Questions

Q. What computational and experimental strategies are effective for analyzing physicochemical properties and pharmacokinetics?

  • Methodological Answer : Combine in silico and empirical methods:
    • SwissADME : Predict logP, solubility, and drug-likeness parameters (e.g., Lipinski’s Rule of Five) to assess bioavailability .
    • HPLC-based logD measurements at physiological pH (7.4) to evaluate lipophilicity.
    • PAMPA assays for passive membrane permeability.
      Cross-referencing computational predictions with experimental data reduces discrepancies, particularly for polar heterocycles like pyrazolo-oxazines .

Q. How should researchers address contradictions between predicted and observed biological activity data?

  • Methodological Answer :
    • Dose-response validation : Re-test activity across multiple concentrations to rule out assay artifacts.
    • Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity.
    • Molecular dynamics simulations to explore conformational flexibility and binding mode variations.
      Align findings with established mechanisms for structurally related compounds (e.g., triazolothiadiazines) to contextualize outliers .

Q. What methodologies are recommended for evaluating salt forms to enhance solubility or stability?

  • Methodological Answer :
    • Counterion screening : Test inorganic (e.g., HCl, Na) and organic (e.g., citrate, mesylate) salts via pH-controlled crystallization.
    • Thermogravimetric analysis (TGA) and DSC (differential scanning calorimetry) to assess thermal stability.
    • Powder X-ray diffraction (PXRD) to monitor polymorphic transitions.
      Prioritize salts with >10% solubility improvement in aqueous buffers (pH 1–7) without compromising crystallinity .

Q. How can researchers design experiments to resolve synthetic byproduct formation in multi-step reactions?

  • Methodological Answer :
    • LC-MS monitoring at each step to identify byproduct origins.
    • Isolation and characterization of intermediates/byproducts via preparative HPLC and NMR.
    • Mechanistic studies : Use DFT calculations to model reaction pathways and identify energetically favorable side reactions.
      Adjust protecting groups (e.g., tert-butoxycarbonyl) or catalysts (e.g., Pd-mediated cross-coupling) to suppress undesired pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.